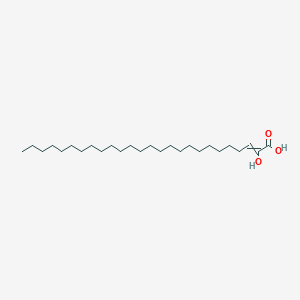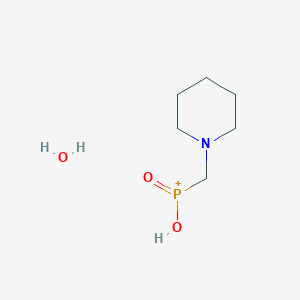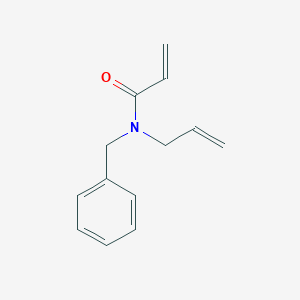![molecular formula C9H16O4 B14282080 1,3-Dioxolane, 2-methoxy-2-methyl-4-[(2-propenyloxy)methyl]- CAS No. 150346-98-8](/img/structure/B14282080.png)
1,3-Dioxolane, 2-methoxy-2-methyl-4-[(2-propenyloxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane, 2-methoxy-2-methyl-4-[(2-propenyloxy)methyl]- is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This specific compound is characterized by the presence of a methoxy group, a methyl group, and a propenyloxy group attached to the dioxolane ring. It is used in various chemical processes and has applications in different fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolanes can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of 1,3-dioxolanes often involves similar methods but on a larger scale. The use of orthoesters or molecular sieves can provide effective water removal through chemical reaction or physical sequestration . Catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide have been used to enhance the efficiency and selectivity of the acetalization process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 2-methoxy-2-methyl-4-[(2-propenyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) and organolithium compounds.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, and chromium trioxide (CrO3) in pyridine (Py) are commonly used oxidizing agents.
Reduction: LiAlH4 and NaBH4 are typical reducing agents used under mild conditions.
Substitution: Reagents such as NaOCH3 and organolithium compounds are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols .
Scientific Research Applications
1,3-Dioxolane, 2-methoxy-2-methyl-4-[(2-propenyloxy)methyl]- has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-dioxolane, 2-methoxy-2-methyl-4-[(2-propenyloxy)methyl]- involves its interaction with various molecular targets and pathways. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations . It can also participate in nucleophilic substitution and oxidation-reduction reactions, influencing the reactivity and stability of the molecules it interacts with .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler dioxolane compound without the methoxy, methyl, and propenyloxy groups.
1,3-Dioxane: A six-membered ring analog of dioxolane with similar chemical properties.
2-methyl-1,3-dioxolane: A dioxolane derivative with a methyl group at the 2-position.
Uniqueness
1,3-Dioxolane, 2-methoxy-2-methyl-4-[(2-propenyloxy)methyl]- is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The presence of the methoxy, methyl, and propenyloxy groups allows for a wider range of chemical reactions and applications compared to simpler dioxolanes .
Properties
CAS No. |
150346-98-8 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-methoxy-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H16O4/c1-4-5-11-6-8-7-12-9(2,10-3)13-8/h4,8H,1,5-7H2,2-3H3 |
InChI Key |
IMUCYGBTRKYMEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)COCC=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



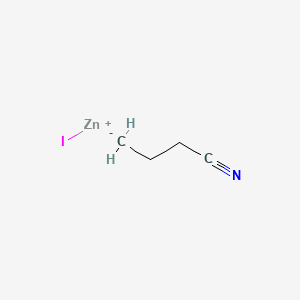

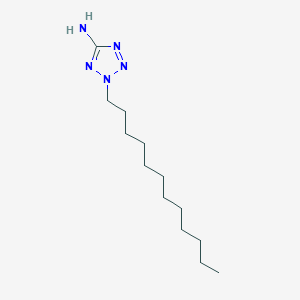
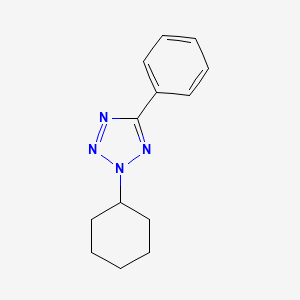

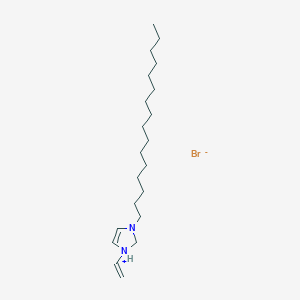

![6-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14282047.png)
![Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14282050.png)
